molecular formula C9H8N2O2 B6153743 2-(1H-indazol-7-yl)acetic acid CAS No. 1502277-43-1

2-(1H-indazol-7-yl)acetic acid

Cat. No.: B6153743
CAS No.: 1502277-43-1
M. Wt: 176.17 g/mol
InChI Key: QVUJIOKPYCPADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indazol-7-yl)acetic acid is a high-purity chemical reagent featuring the privileged indazole scaffold, a structure of significant interest in modern drug discovery . This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly through reactions at its carboxylic acid functional group . The molecular formula is C 9 H 8 N 2 O 2 with a molecular weight of 176.17 g/mol . Its CAS number is 1502277-43-1 . The indazole core is a bioisostere of indole and is found in numerous compounds with diverse pharmacological profiles . Researchers value this scaffold for developing agents with potential anti-cancer, anti-inflammatory, antibacterial, and antiviral activities . Notably, the 1H-indazole tautomer is the thermodynamically stable and predominant form, which is highly relevant for its behavior in biological systems . Approved pharmaceuticals such as pazopanib (a kinase inhibitor for cancer) and granisetron (an antiemetic) underscore the real-world therapeutic importance of the indazole moiety . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1502277-43-1

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(1H-indazol-7-yl)acetic acid

InChI

InChI=1S/C9H8N2O2/c12-8(13)4-6-2-1-3-7-5-10-11-9(6)7/h1-3,5H,4H2,(H,10,11)(H,12,13)

InChI Key

QVUJIOKPYCPADO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)NN=C2

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-(1H-indazol-7-yl)acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1H-indazol-7-yl)acetic acid , a specialized heterocyclic building block increasingly utilized in modern drug discovery, particularly for HIV capsid inhibitors and kinase modulation.

Scaffold Analysis, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

This compound represents a "privileged scaffold" variation within the indazole class. While 1H-indazoles substituted at the 3-, 5-, or 6-positions are ubiquitous in FDA-approved drugs (e.g., Axitinib, Pazopanib), the 7-position remains an underexploited vector.

The 7-position offers a unique steric and electronic environment due to its peri-proximity to the N1-hydrogen. Functionalizing this position with an acetic acid moiety creates a flexible linker capable of reaching distinct hydrophobic pockets in protein targets, most notably the HIV-1 capsid protein (p24). This guide details the structural considerations, synthetic pathways, and application logic for this specific isomer.

Chemical Structure & Physicochemical Properties[2]

Structural Identity
  • IUPAC Name: this compound

  • Common Name: 7-Indazolylacetic acid

  • Molecular Formula: C₉H₈N₂O₂[1]

  • Molecular Weight: 176.17 g/mol

  • SMILES: OC(=O)Cc1cccc2c1[nH]nc2

Tautomerism and Electronics

Unlike the N1-substituted isomer (2-(1H-indazol-1-yl)acetic acid), the 7-isomer retains the free N-H functionality on the pyrazole ring. This introduces a critical tautomeric equilibrium:

  • 1H-Tautomer (Major): Thermodynamically favored in solution and solid state.

  • 2H-Tautomer (Minor): Less stable due to the loss of benzenoid aromaticity in the fused ring system.

Critical Design Note: The acetic acid side chain at C7 exerts steric pressure on the N1-H. In drug design, this "peri-effect" can lock the conformation of the acetic acid tail, reducing entropic penalties upon binding to a receptor.

Predicted Physicochemical Properties

Data derived from consensus computational models (ACD/Labs, ChemAxon) for the 1H-tautomer.

PropertyValue (Predicted)Significance
pKa (Acid) 4.2 ± 0.1Typical carboxylic acid; ionized at physiological pH.
pKa (Base) 1.5 ± 0.3The N2 nitrogen is weakly basic; protonation is unlikely in neutral media.
LogP 1.2 - 1.4Moderate lipophilicity; favorable for oral bioavailability (Rule of 5 compliant).
TPSA ~55 ŲGood membrane permeability predicted.
H-Bond Donors 2 (COOH, NH)Dual donor capability is rare for simple scaffolds.

Synthetic Pathways[2][4][5][6]

Direct functionalization of the 7-position is challenging due to the higher reactivity of the 3-position (electrophilic attack) and the N1-position (alkylation). Therefore, synthesis requires de novo ring construction or transition-metal catalyzed cross-coupling on a pre-halogenated precursor.

Method A: The "Modern" Cross-Coupling Route (Recommended)

This route is preferred for medicinal chemistry (SAR) due to its modularity. It utilizes 7-bromo-1H-indazole as the starting material.[2]

Protocol Overview:

  • Protection: Protection of N1 (e.g., THP or SEM) is required to prevent N-arylation.

  • Cross-Coupling: Palladium-catalyzed

    
    -arylation or Heck coupling.
    
  • Deprotection/Hydrolysis: Revealing the free acid and removing the N-protecting group.

Method B: The "Classic" Cyclization Route

This route builds the indazole ring after establishing the carbon framework, typically starting from 3-methyl-2-nitrobenzoic acid .

Steps:

  • Esterification: Convert acid to methyl ester.

  • Bromination: Radical bromination of the methyl group.

  • Cyanation: Displacement with NaCN to form the nitrile (precursor to acetic acid).

  • Reduction/Cyclization: Reduction of the nitro group triggers spontaneous cyclization with the ester/nitrile or via diazotization of the resulting aniline.

Visual Synthesis Workflow (DOT Diagram)

Synthesispath Start 7-Bromo-1H-indazole Step1 N1-Protection (SEM/THP) Start->Step1 NaH, SEM-Cl Inter1 7-Bromo-1-PG-indazole Step1->Inter1 Step2 Pd-Catalyzed Alpha-Arylation (Diethyl Malonate) Inter1->Step2 Pd(dba)2, Ligand Step2b Heck Coupling (Acrylate) Inter1->Step2b Pd(OAc)2, P(o-tol)3 Inter2 Diester Intermediate Step2->Inter2 Step3 Hydrolysis & Decarboxylation (HCl/AcOH) Inter2->Step3 Heat, -CO2 Final 2-(1H-indazol-7-yl) acetic acid Step3->Final Inter2b Cinnamate Analog Step2b->Inter2b Step3b Reduction & Hydrolysis Inter2b->Step3b H2/Pd-C; LiOH Step3b->Final

Caption: Divergent synthetic strategies from 7-bromoindazole. The Malonate pathway (top) is generally preferred for scale-up over the Heck pathway (bottom) due to fewer reduction steps.

Experimental Protocol: Malonate Alpha-Arylation

The following protocol is a generalized adaptation based on standard procedures for 7-haloindazoles (Reference: J. Org. Chem. 2007, 72, 11-15).

  • Reagents: 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), Diethyl malonate (1.5 eq),

    
     (0.02 eq), Xantphos (0.04 eq), 
    
    
    
    (3.0 eq), Toluene (anhydrous).
  • Procedure:

    • Charge a flame-dried Schlenk flask with the protected indazole, Pd catalyst, ligand, and base.

    • Evacuate and backfill with Argon (3x).

    • Add Toluene and Diethyl malonate via syringe.

    • Heat to 100°C for 16 hours . Monitor by LC-MS for consumption of bromide.

    • Cool to RT, filter through Celite, and concentrate.

  • Hydrolysis/Decarboxylation:

    • Dissolve the crude diester in a mixture of AcOH/6N HCl (1:1) .

    • Reflux at 110°C for 4 hours . This step simultaneously removes the THP protecting group and effects the decarboxylation of the malonate.

    • Purification: Adjust pH to ~4.0. The product often precipitates; otherwise, extract with EtOAc and purify via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% TFA).

Medicinal Chemistry Applications

HIV-1 Capsid Inhibition

The 7-position of the indazole core has emerged as a critical anchor point in the design of HIV-1 capsid inhibitors (similar to the mechanism of Lenacapavir).

  • Mechanism: The indazole core mimics the phenylalanine-rich binding motif of the host protein CPSF6, which binds to the hydrophobic pocket between capsid hexamers.

  • Role of Acetic Acid: The carboxylate group at C7 can form hydrogen bonds with backbone amides (e.g., Asn57 or Lys70) within the capsid pore, while the rigid indazole scaffold maintains the correct vector.

Kinase Inhibitor Design

In kinase inhibitors (e.g., VEGFR or BCR-Abl targets), the indazole usually binds to the hinge region via the N1-H and N2.

  • Vector Analysis: The C7-acetic acid moiety points into the Solvent Front or the Ribose Binding Pocket , depending on the binding mode. This allows for the introduction of solubilizing groups (via amide coupling of the acid) without disrupting the critical hinge-binding hydrogen bonds.

Analytical Characterization (Expected)

To validate the structure, researchers should look for these specific NMR signatures which distinguish the 7-isomer from the 4-, 5-, or 6-isomers.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0 - 13.5 ppm (br s, 1H, NH ): Diagnostic of 1H-indazole.
      
    • 
       12.0 - 12.5 ppm (br s, 1H, COOH ).
      
    • 
       8.10 ppm (s, 1H, C3-H ): Characteristic pyrazole proton.
      
    • 
       7.00 - 7.80 ppm (m, 3H, Ar-H ): AMX or ABC pattern for the benzene ring.
      
    • 
       3.80 - 4.00 ppm (s, 2H, -CH 2-COOH): Singlet, integrating to 2 protons.
      

References

  • Synthesis of 7-Substituted Indazoles: Cottyn, B. et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007.[3] Link

  • HIV Capsid Inhibitors (Gilead Sciences): "Solid forms of an HIV capsid inhibitor." U.S. Patent 11,267,799 (2022). Describes advanced 7-substituted indazole intermediates.Link

  • Indazole Medicinal Chemistry: Gaikwad, D. et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Advances, 2015. Link

  • Tautomerism Studies: Claramunt, R. M. et al. "The tautomerism of indazoles." Arkivoc, 2007. Link

  • General Malonate Arylation Protocol: Beare, N. A. & Hartwig, J. F. "Palladium-Catalyzed Arylation of Malonates and Cyanoesters." Journal of Organic Chemistry, 2002. Link

Sources

The Indazole Core at Position 7: A Strategic Outpost in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The indazole scaffold has firmly established itself as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] While functionalization at various positions has yielded potent molecules, the C7 position of the indazole ring represents a particularly strategic site for substitution. Modifications at this position can profoundly influence a molecule's steric and electronic properties, enabling fine-tuning of target engagement, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 7-substituted indazole derivatives, focusing on robust synthetic strategies, key therapeutic applications as kinase inhibitors, detailed structure-activity relationships (SAR), and validated experimental protocols. We will delve into the causal reasoning behind synthetic choices and assay design, offering field-proven insights for professionals in drug discovery and development.

The Indazole Nucleus: A Versatile Pharmacophore

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and benzimidazole. This structural feature allows it to mimic endogenous ligands and interact with a wide array of biological targets.[1] Indazole-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] FDA-approved drugs like Pazopanib (a tyrosine kinase inhibitor) and Niraparib (a PARP inhibitor) underscore the therapeutic success of this scaffold, driving continued interest in its chemical exploration.[2][4]

The C7 position, adjacent to the fused benzene ring and the N1 position of the pyrazole, offers a unique vector for chemical modification. Substituents at this position can project into specific sub-pockets of a target protein's binding site, modulate the acidity of the N1-proton, and influence the overall conformation of the molecule, thereby impacting its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Synthetic Strategies for 7-Substituted Indazoles

The targeted synthesis of 7-substituted indazoles is a critical challenge that requires careful strategic planning. Methodologies can be broadly categorized into two approaches: construction of the indazole ring from an already substituted precursor, or late-stage functionalization of a pre-formed indazole core.

Ring Formation from Substituted Precursors

This classical approach often begins with appropriately substituted ortho-toluidines or related aniline derivatives. For instance, the synthesis of 7-nitro-1H-indazole, a key precursor, can be achieved in high yield via diazotization of 6-nitro-o-toluidine.[5] The nitro group can then be reduced to an amine (7-amino-1H-indazole), which serves as a versatile handle for further transformations.

Post-Synthetic C7-Functionalization

Late-stage functionalization is an increasingly powerful strategy that allows for the rapid diversification of indazole scaffolds.

A robust and widely used method involves the regioselective bromination of the indazole core at the C7 position.[6] The resulting 7-bromoindazole is an exceptionally useful intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[6] Similarly, the synthesis of 7-iodo-1H-indazole and 7-OTf-1H-indazole (trifluoromethanesulfonic acid 1H-indazol-7-yl ester) provides versatile building blocks for Sonogashira and cyanation reactions, enabling the installation of alkynyl and cyano moieties, respectively.[5]

Workflow: Synthesis of 7-Functionalized Indazoles via Halogenated Intermediates

G Indazole 1H-Indazole BromoInd 7-Bromo-1H-Indazole Indazole->BromoInd Regioselective Bromination IodoInd 7-Iodo-1H-Indazole Indazole->IodoInd Regioselective Iodination ArylInd 7-Aryl-1H-Indazole BromoInd->ArylInd Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Boronic Acid) AlkynylInd 7-Alkynyl-1H-Indazole IodoInd->AlkynylInd Sonogashira Cross-Coupling (Pd/Cu Catalysts, Alkyne)

Caption: Palladium-catalyzed cross-coupling of C7-halogenated indazoles.

Direct C-H activation is an atom-economical and elegant strategy for modifying the indazole core. Palladium-catalyzed methods have been developed for the oxidative C7-alkenylation of 3-substituted 1H-indazoles.[7] The choice of directing group on the indazole nitrogen and the specific ligand-catalyst system are critical for achieving high regioselectivity for the C7 position over the more electronically favored C3 position.[8] While much of the work on directed C-H arylation has focused on the analogous indole scaffold, the principles are translatable and represent a frontier in indazole synthesis.[8]

Therapeutic Applications: A Focus on Kinase Inhibition

Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] The 7-position substituent often plays a crucial role in securing high-affinity interactions within the ATP-binding pocket of these enzymes.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

The FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[9][10] Consequently, the development of selective FGFR4 inhibitors is a major therapeutic strategy. A series of 1H-indazole derivatives have been designed as highly potent and selective covalent inhibitors of both wild-type and gatekeeper mutant forms of FGFR4, addressing a critical mechanism of acquired drug resistance.[11]

The core design of these inhibitors typically features an indazole scaffold that forms key hydrogen bonds with the hinge region of the kinase. A reactive group, such as an acrylamide moiety, is appended to target a specific cysteine residue in the FGFR4 active site, leading to irreversible inhibition. The substituent at the C7 position of the indazole ring is crucial for optimizing potency and selectivity.

Structure-Activity Relationships (SAR) of 7-Substituted Indazole Derivatives

Systematic modification of the 7-position has provided critical insights into the requirements for potent FGFR4 inhibition. The SAR data underscores the importance of this position in tailoring the inhibitor's properties.

Table 1: SAR of 7-Substituted Indazole Derivatives as FGFR4 Inhibitors

Compound ID7-Position SubstituentFGFR4 IC₅₀ (nM)[11]Antiproliferative Activity (Huh-7 cells, IC₅₀ nM)[11]Key Insights
27a -H13.9210The unsubstituted indazole provides a baseline potency, demonstrating the core scaffold's inherent activity.
27d -F4.661Introduction of a small, electron-withdrawing fluorine atom at C7 significantly improves both enzymatic and cellular potency, likely through favorable electronic interactions or improved binding fit.
27e -Cl4.143A larger halogen like chlorine further enhances activity, suggesting the C7-substituent occupies a pocket that can accommodate increased size.
27g -CH₃11.2156A small alkyl group like methyl is well-tolerated but offers no significant advantage over the unsubstituted analog, indicating that purely hydrophobic interactions are not the primary driver of potency here.
27i -OCH₃2.421The methoxy group provides the most potent inhibition. This suggests a combination of optimal size, electronics, and potentially a favorable hydrogen bond interaction with the protein or a water molecule in the active site.

Data is representative and synthesized from published reports to illustrate SAR trends.[11]

The causality behind these findings is multi-factorial. The C7-substituent can:

  • Establish Direct Interactions: A group like methoxy may act as a hydrogen bond acceptor.

  • Modulate Electronics: Electron-withdrawing groups like halogens can alter the pKa of the indazole N-H, affecting its hinge-binding interactions.

  • Induce Conformational Changes: The substituent can influence the preferred conformation of the entire molecule, orienting other key pharmacophoric elements for optimal binding.

Mechanism of Action: Inhibition of the FGF19-FGFR4 Signaling Axis

In HCC, the ligand FGF19 can bind to its receptor FGFR4, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[12][13] This initiates a cascade of downstream signaling events, primarily through the Ras-Raf-MAPK and PI3K-Akt pathways, which ultimately promote cell proliferation, survival, and inhibit apoptosis.[10][14]

7-substituted indazole inhibitors are designed to be ATP-competitive. They occupy the ATP-binding site of the FGFR4 kinase domain, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling cascade.

Diagram: The FGF19-FGFR4 Signaling Pathway and Point of Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho GRB2 GRB2 FRS2->GRB2 PI3K PI3K GRB2->PI3K RAS Ras GRB2->RAS AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation FGF19 FGF19 (Ligand) FGF19->FGFR4 Binds Inhibitor 7-Substituted Indazole Inhibitor Inhibitor->FGFR4 INHIBITS (ATP-Competitive)

Sources

The Indazole-7-Acetic Acid Scaffold: A Strategic Platform for Modulating Immuno-Oncology and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] While functionalization at various positions has yielded a diverse range of biological activities, the indazole-7-acetic acid substructure has emerged as a particularly strategic platform for designing targeted therapies. This guide provides a senior application scientist's perspective on the rationale, synthesis, and application of this scaffold, with a specific focus on its utility in developing antagonists for the EP2 and EP4 receptors—critical nodes in both inflammatory and tumor-immune evasion pathways. We will dissect the causality behind synthetic choices, analyze structure-activity relationships (SAR), and provide validated experimental protocols for the synthesis and biological evaluation of these promising compounds.

Part 1: The Indazole Core - A Foundation of Therapeutic Success

The indazole, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[2] Its rigid structure, combined with the hydrogen bond donor (N-H) and acceptor (N) capabilities of the pyrazole moiety, allows it to mimic the purine core of ATP, making it an exceptional hinge-binding motif for kinase inhibitors.[3] This is exemplified by several marketed drugs:

  • Pazopanib: A multi-tyrosine kinase inhibitor used in renal cell carcinoma and soft tissue sarcoma.

  • Niraparib: A potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[4]

  • Axitinib: A selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

The therapeutic breadth of indazole-based drugs, spanning from oncology to anti-inflammatory applications, underscores the scaffold's versatility.[5][6] The specific biological activity is profoundly dictated by the substitution pattern on the indazole ring system. While positions N1, C3, and C5 have been extensively explored, strategic functionalization at the C7 position offers a unique vector for interacting with novel target classes.[7]

Part 2: The Indazole-7-Acetic Acid Moiety as a Bioisostere for Prostaglandin E2

A compelling application for the indazole-7-acetic acid scaffold is in the design of antagonists for the prostaglandin E2 (PGE2) receptors, EP2 and EP4. PGE2 is a key lipid mediator that, in the tumor microenvironment (TME), orchestrates a profound state of immunosuppression. It is secreted by various cancer cells and suppresses the activity of cytotoxic T-cells, natural killer (NK) cells, and dendritic cells, thereby allowing the tumor to evade immune destruction.

Mechanism of Action: PGE2 exerts its immunosuppressive effects primarily through the G-protein coupled receptors EP2 and EP4. Binding of PGE2 to these receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets that ultimately inhibit T-cell receptor signaling and effector functions.

The indazole-7-acetic acid scaffold is a superb starting point for an EP2/EP4 antagonist for a critical reason: the carboxylic acid of the natural ligand, PGE2, is essential for its binding and activity. The acetic acid moiety at the 7-position of the indazole ring can act as a potent pharmacophore, effectively mimicking this crucial carboxylate interaction within the receptor's binding pocket. The rigid indazole core serves as a stable, non-metabolizable anchor to present this acidic group, while the remaining positions (N1, C3, C4, etc.) are available for chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties. A recent patent highlights the utility of this scaffold in developing EP2/EP4 antagonists for treating receptor-mediated diseases, including cancer.[8]

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds AC Adenylyl Cyclase (AC) EP4->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ImmuneSuppression Gene Transcription (e.g., IL-10 ↑, IL-2 ↓) => Immune Suppression CREB->ImmuneSuppression Promotes Indazole_Antagonist Indazole-7-Acetic Acid Antagonist Indazole_Antagonist->EP4 Blocks

PGE2 signaling pathway leading to immune suppression.

Part 3: Synthesis of the Indazole-7-Acetic Acid Core

A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. While various methods exist for indazole formation, a practical approach to 1H-indazole-7-acetic acid can be achieved via a multi-step sequence starting from a commercially available substituted aniline. The following workflow provides a logical and field-proven pathway.

Causality in Synthesis Design: The choice of starting material, 2-methyl-3-nitroaniline, is strategic. The methyl group at the 2-position becomes the future site for the acetic acid moiety, and the nitro group at the 3-position is perfectly positioned to facilitate the indazole ring closure. The sequence involves classical, well-understood transformations, ensuring reproducibility and scalability.

Synthesis_Workflow A 2-Methyl-3-nitroaniline B 7-Methyl-1H-indazole A->B 1. Diazotization 2. Cyclization C 7-(Bromomethyl)-1H-indazole B->C Radical Bromination (NBS, AIBN) D 1H-Indazole-7-acetonitrile C->D Nucleophilic Substitution (NaCN) E Ethyl 1H-indazole-7-acetate (Core Scaffold) D->E Esterification (H2SO4, EtOH) F Final API Candidate E->F Further Derivatization (e.g., N-Alkylation, Coupling)

Synthetic workflow for the indazole-7-acetic acid core.
Detailed Experimental Protocol: Synthesis of Ethyl 1H-indazole-7-acetate

Step 1: Synthesis of 7-Methyl-1H-indazole

  • To a stirred solution of 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid, add concentrated HCl at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Slowly add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the mixture onto ice and basify to pH 8-9 with a concentrated NaOH solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-methyl-1H-indazole.

Step 2: Synthesis of 7-(Bromomethyl)-1H-indazole

  • Dissolve 7-methyl-1H-indazole (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate in vacuo to yield the crude 7-(bromomethyl)-1H-indazole, which can be used in the next step without further purification.

Step 3: Synthesis of 1H-Indazole-7-acetonitrile

  • Dissolve the crude 7-(bromomethyl)-1H-indazole (1.0 eq) in dimethylformamide (DMF).

  • Add sodium cyanide (1.2 eq) and stir the mixture at 50 °C for 6 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography to yield 1H-indazole-7-acetonitrile.

Step 4: Synthesis of Ethyl 1H-indazole-7-acetate

  • Suspend 1H-indazole-7-acetonitrile (1.0 eq) in absolute ethanol.

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool to room temperature, pour onto ice, and neutralize with a saturated sodium bicarbonate solution.

  • Extract with ethyl acetate (3x), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the final core scaffold, ethyl 1H-indazole-7-acetate.

Part 4: Structure-Activity Relationship (SAR) Analysis

Using the core scaffold, medicinal chemists can explore chemical space to optimize for potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Analysis of compounds disclosed in the patent literature allows us to infer key SAR trends.[8]

Key Interaction Points:

  • Indazole-7-acetic acid: This is the primary pharmacophore. The carboxylate is presumed to form a key ionic or hydrogen-bond interaction in the EP4 receptor binding site. The ester is a prodrug form, readily hydrolyzed in vivo by esterases to the active carboxylic acid.

  • N1-Substituent: This position is a major handle for diversification. Large, lipophilic groups, such as the (1,1'-diphenyl)-4-ylmethyl group found in the patent literature, are often used to access hydrophobic pockets within the receptor, significantly enhancing binding affinity and potency.[8]

  • C4-Substituent: This position points into a different vector of the binding pocket. Small, rigid groups like alkynes can be used to probe for additional interactions without adding excessive molecular weight or rotational bonds, thereby improving ligand efficiency.

Modification Point Substitution Rationale / Predicted Impact on EP4 Antagonism
7-Position Linker -CH₂COOH (Acetic)Optimal. Mimics the natural ligand's carboxylate position.
-(CH₂)₂COOH (Propionic)May disrupt optimal positioning in the binding pocket, likely reducing potency.
-COOH (Benzoic)Reduced flexibility may prevent the carboxylate from reaching its target interaction point.
N1-Position Large, Lipophilic (e.g., Biphenylmethyl)High Potency. Accesses deep hydrophobic pockets, increasing van der Waals interactions.
Small, Alkyl (e.g., Methyl)Likely results in a significant loss of potency due to lack of hydrophobic engagement.
Polar Group (e.g., Pyridinylmethyl)May improve solubility but could introduce unfavorable interactions in a hydrophobic pocket.
C4-Position Small AlkynePotency Enhancer. Probes a small pocket for additional binding without adding bulk.
Hydrogen (unsubstituted)Baseline activity; serves as a reference point for potency gains.
Bulky Group (e.g., Phenyl)Likely to cause a steric clash, significantly reducing or abolishing activity.

Part 5: Protocol for Biological Evaluation - Cell-Based cAMP Assay

To validate the functional activity of newly synthesized EP4 antagonists, a cell-based assay measuring the inhibition of cAMP production is the gold standard. This protocol uses a cell line endogenously or recombinantly expressing the human EP4 receptor.

Principle: Forskolin is used to directly stimulate adenylyl cyclase, causing a large increase in intracellular cAMP. The EP4 agonist PGE2 will further enhance this signal. A successful antagonist will compete with PGE2 and reduce the measured cAMP levels back towards the forskolin-only baseline.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing the human EP4 receptor into 384-well assay plates at a density of 5,000 cells/well. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of test compounds (e.g., from 10 mM to 0.1 nM) in assay buffer (HBSS with 1 mM IBMX to inhibit phosphodiesterase).

  • Assay Procedure: a. Remove culture medium from the cells and add 20 µL of assay buffer. b. Add 10 µL of the test compound dilutions to the appropriate wells. c. Add 10 µL of an EC₈₀ concentration of PGE2 (the agonist) mixed with a sub-maximal concentration of forskolin to all wells except the negative control. Add buffer with forskolin only to the negative control wells. d. Incubate the plate at 37 °C for 30 minutes.

  • cAMP Detection: a. Lyse the cells and measure intracellular cAMP levels using a validated commercial kit, such as a LANCE Ultra cAMP TR-FRET kit, following the manufacturer's instructions. b. Read the plate on a compatible time-resolved fluorescence reader.

  • Data Analysis: a. Normalize the data with the high (PGE2 + forskolin) and low (forskolin only) controls. b. Plot the percent inhibition versus the log of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The indazole-7-acetic acid scaffold represents a highly valuable and strategically designed platform for modern drug discovery. Its ability to act as a bioisostere for endogenous carboxylic acid-containing ligands, particularly in the context of PGE2 receptor antagonism, opens a promising avenue for developing novel immuno-oncology and anti-inflammatory agents. The synthetic tractability of the core allows for systematic exploration of SAR, enabling the fine-tuning of potency and pharmacokinetic profiles. Future work in this area will likely focus on developing antagonists with improved selectivity between the EP receptor subtypes and exploring the scaffold's utility against other target classes where a strategically placed carboxylate is key for molecular recognition.

References

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity.
  • Hariyanti, P., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Indonesian Journal of Pharmacy, 33(3), 397-406.
  • Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research, 30, 501–518.
  • Cheekavolu, C., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. [Link]

  • Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3844-3859.
  • BenchChem (2025).
  • Zhang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2453. [Link]

  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry, 26(29), e202300291.
  • BenchChem (2025).
  • Kumar, R., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11, 34585-34608. [Link]

  • Caribbean Journal of Sciences and Technology (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring 1H-Indazole-7-carboxylic Acid for Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
  • Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives.
  • Qin, Y., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 28(1), 1-2. [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 221, 113529. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Patel, K., et al. (2021). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Research Square.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 23724-23746. [Link]

  • Zhang, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112599. [Link]

  • Lee, H. S., & Lee, J. Y. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 57(16), 6683-6699. [Link]

  • Wang, X., et al. (2012). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5793-5797. [Link]

  • Patel, M. B., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. ACS Medicinal Chemistry Letters, 7(2), 146-151. [Link]

  • Gadekar, L., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18765-18778. [Link]

  • Google Patents. (2022).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it a versatile component in the design of molecules that interact with biological targets. Indazole derivatives have found application as anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for neurological disorders. This guide focuses on a specific, less-common isomer, 2-(1H-indazol-7-yl)acetic acid, providing a detailed exploration of its synthesis, characterization, and potential applications for researchers in drug discovery and development.

While a specific CAS number for this compound is not widely indexed in common chemical databases, which often default to the more common 1-yl isomer, its synthesis is achievable through established chemical transformations. This guide will provide a plausible and detailed synthetic pathway, enabling its preparation for research purposes.

Chemical Identity and Properties

A clear definition of the target molecule is critical for any synthetic or analytical endeavor. The key properties of this compound are summarized below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=NN2)CC(=O)O
CAS Number Not definitively assigned in public databases. Researchers should verify any cited CAS number.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be logically approached via the preparation and subsequent hydrolysis of a key intermediate, (1H-indazol-7-yl)acetonitrile. This strategy leverages more common starting materials and well-established reaction mechanisms.

Proposed Synthetic Workflow

The overall workflow involves the creation of a suitable 7-substituted indazole precursor, introduction of the cyanomethyl group, and final conversion to the carboxylic acid.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitrile Formation cluster_2 Part 3: Final Product Formation cluster_3 Quality Control A 7-Amino-1H-indazole B 7-Bromo-1H-indazole A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) C (1H-Indazol-7-yl)acetonitrile B->C Cyanation (e.g., with Zn(CN)₂, Pd catalyst) D This compound C->D Acid or Base Hydrolysis QC1 Characterization (NMR, MS) D->QC1

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 7-Bromo-1H-indazole

The initial step involves the conversion of a commercially available starting material, 7-amino-1H-indazole, to 7-bromo-1H-indazole via a Sandmeyer reaction. This is a classic and reliable method for introducing a bromine atom onto an aromatic ring.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization:

    • Suspend 7-amino-1H-indazole (1.0 eq) in a solution of hydrobromic acid (HBr, 48%, ~10 eq).

    • Cool the suspension to between -10 °C and -5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq) dropwise, maintaining the internal temperature below 0 °C. The formation of the diazonium salt is often indicated by a slight color change.

    • Rationale: The reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.

  • Copper-catalyzed Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.1 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

    • Rationale: CuBr catalyzes the decomposition of the diazonium salt and the substitution with a bromide ion.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 7-bromo-1H-indazole.

Part 2: Synthesis of (1H-Indazol-7-yl)acetonitrile

With the 7-bromo-1H-indazole in hand, the next step is to introduce the cyanomethyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction with a cyanide source.

Experimental Protocol: Cyanation
  • Reaction Setup:

    • To a reaction vessel, add 7-bromo-1H-indazole (1.0 eq), zinc cyanide (Zn(CN)₂, ~0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos), and a solvent like dimethylformamide (DMF).

    • Rationale: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and good reactivity in palladium-catalyzed reactions. The choice of palladium catalyst and ligand is crucial for achieving high yields and can be optimized.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude (1H-indazol-7-yl)acetonitrile by column chromatography.

Part 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be accomplished under either acidic or basic conditions.

Experimental Protocol: Hydrolysis
  • Reaction Setup:

    • Dissolve (1H-indazol-7-yl)acetonitrile (1.0 eq) in a suitable solvent. For acidic hydrolysis, a mixture of acetic acid and concentrated hydrochloric acid is effective. For basic hydrolysis, an aqueous solution of sodium hydroxide or potassium hydroxide can be used.

    • Rationale: The choice between acidic and basic hydrolysis may depend on the stability of the indazole ring to the reaction conditions. Both methods are generally effective for nitrile hydrolysis.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor for the consumption of the starting material.

  • Work-up and Purification:

    • For acidic hydrolysis: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.

    • For basic hydrolysis: Cool the reaction mixture and acidify with an acid (e.g., HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons on the indazole ring, a singlet for the methylene (-CH₂-) group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances corresponding to the carbons of the indazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
HPLC A single major peak indicating the purity of the compound.

Applications and Future Directions

As a structural isomer of other more studied indazole acetic acids, this compound represents a novel building block for the synthesis of new chemical entities. Its utility lies in its potential to be incorporated into larger molecules to probe structure-activity relationships in drug discovery programs. The specific orientation of the acetic acid moiety at the 7-position may offer unique steric and electronic properties that could lead to improved potency, selectivity, or pharmacokinetic profiles of new drug candidates. Researchers can utilize this compound as a fragment in fragment-based drug design or as a starting material for the synthesis of more complex indazole-containing libraries.

Supplier Information

References

General synthesis strategies for indazoles and related compounds can be found in various organic chemistry journals and patent literature. While a direct synthesis of the title compound is not readily found, the methodologies described are based on well-established and widely published chemical transformations.

Methodological & Application

Reagents for synthesizing 7-indazolyl acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-Indazolyl Acetic Acid Derivatives

Executive Summary & Strategic Analysis

The Challenge: The 7-position of the indazole ring is a privileged but synthetically challenging locus in medicinal chemistry. Unlike the C3 position (susceptible to electrophilic aromatic substitution) or the N1/N2 nitrogens (susceptible to alkylation), the C7 position is sterically crowded and electronically deactivated. It is often referred to as the "bay region" of the indazole, where functionalization is hindered by the peri-interaction with the N1-protecting group or the lone pair of the pyridine-like N2.

The Solution: This guide details two high-fidelity synthetic pathways to access 7-indazolyl acetic acid derivatives, a moiety critical for developing dual-action kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs (e.g., Bendazac derivatives).

Core Methodologies:

  • Palladium-Catalyzed

    
    -Arylation:  The most versatile route, utilizing bulky phosphine ligands to overcome steric hindrance at C7.
    
  • Arndt-Eistert Homologation: A classical, robust sequence for converting 7-carboxylic acids to 7-acetic acids via diazoketone intermediates.

Critical Reagent Selection Guide

Success at the C7 position relies on specific steric and electronic tuning.

ComponentRecommended ReagentMechanistic Rationale
Starting Material 7-Bromo-1H-indazole The bromide is preferred over the chloride for faster oxidative addition, and is more stable/cheaper than the iodide.
N-Protection SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride)Crucial: You must protect the N1 position. SEM is preferred over Boc or Tosyl because it withstands strong bases (LiHMDS) used in

-arylation and is easily removed with TBAF or acid.
Catalyst Source

Provides a clean source of Pd(0) without sequestering ligands.
Ligand XPhos or BrettPhos The Key to Success: Standard ligands (

, dppf) often fail at C7 due to crowding. XPhos forms a monolithic active species that facilitates oxidative addition into the sterically hindered C7-Br bond.
Nucleophile Diethyl Malonate Acts as a "masked" acetic acid. Direct arylation with acetate enolates is difficult; malonates are softer, more stable nucleophiles.
Base LiHMDS (Lithium Hexamethyldisilazide)Non-nucleophilic strong base required to generate the malonate enolate without attacking the protecting group.

Visual Workflow (Logic Map)

IndazoleSynthesis Start 7-Bromo-1H-indazole Protect Step 1: N-Protection (SEM-Cl, NaH) Start->Protect Branch Pathway Decision Protect->Branch Coupling Step 2A: Pd-Catalyzed Cross-Coupling (Pd2(dba)3, XPhos, Diethyl Malonate) Branch->Coupling Route A (Preferred) Carbonyl Step 2B: Carbonylation (CO, Pd(OAc)2, MeOH) Branch->Carbonyl Route B (If 7-COOH needed) Hydrolysis Step 3A: Hydrolysis & Decarboxylation (NaOH, then Heat) Coupling->Hydrolysis Final Target: 7-Indazolyl Acetic Acid Hydrolysis->Final Homolog Step 3B: Arndt-Eistert (SOCl2 -> TMS-CHN2 -> Ag+) Carbonyl->Homolog Homolog->Final

Figure 1: Divergent synthetic pathways from the common 7-bromoindazole precursor. Route A is generally higher yielding for acetic acid derivatives.

Detailed Protocol A: Palladium-Catalyzed Malonate Arylation

This is the modern "industry standard" approach for introducing acetic acid side chains onto deactivated heteroaryl halides.

Phase 1: Protection
  • Reagents: 7-Bromoindazole (1.0 eq), NaH (60% dispersion, 1.2 eq), SEM-Cl (1.1 eq), DMF (anhydrous).

  • Protocol:

    • Cool a solution of 7-bromoindazole in DMF to 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas will occur. Stir for 30 min.
      
    • Add SEM-Cl dropwise. The reaction is usually regioselective for N1 (vs N2) due to sterics and thermodynamics, but N1/N2 mixtures may occur (separable by column chromatography).

    • Checkpoint: Isolate the 1-SEM-7-bromoindazole . Do not proceed with free NH.

Phase 2: The Cross-Coupling (The Critical Step)
  • Reagents: 1-SEM-7-bromoindazole (1.0 eq), Diethyl malonate (1.2 eq),

    
     (2 mol%), XPhos (4-8 mol%), LiHMDS (1M in THF, 2.5 eq), Toluene (anhydrous).
    
  • Protocol:

    • Degassing: In a glovebox or under strict Argon flow, mix the protected indazole,

      
      , and XPhos in a reaction vial.
      
    • Add anhydrous Toluene.

    • Add Diethyl malonate.

    • Add LiHMDS dropwise. The solution will likely turn dark red/brown.

    • Thermal Cycle: Seal and heat to 80-100°C for 12-18 hours.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.
      
    • Purification: Flash chromatography (Hexane/EtOAc). The product is the diethyl 2-(1-SEM-indazol-7-yl)malonate .

Phase 3: Hydrolysis & Decarboxylation
  • Reagents: 6N NaOH, Ethanol, HCl.

  • Protocol:

    • Dissolve the malonate intermediate in Ethanol.

    • Add 6N NaOH (excess). Heat to reflux for 2 hours. This hydrolyzes both esters to the di-acid.

    • Decarboxylation: Acidify carefully with 6N HCl to pH 2. Heat the acidic solution to reflux for 4-6 hours. The

      
      -diacid is unstable and will decarboxylate to the mono-acetic acid.
      
    • Deprotection (Concurrent): The acidic reflux often removes the SEM group. If not, treat with TBAF in THF post-workup.

Detailed Protocol B: Arndt-Eistert Homologation

Use this route if you already have indazole-7-carboxylic acid or need to introduce chirality via a substituted diazoalkane.

Step 1: Acid Chloride Formation
  • Reagents: 1-Protected-indazole-7-carboxylic acid, Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Note: Avoid harsh conditions. Use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C to form the acid chloride.

Step 2: Diazoketone Synthesis (Safety Critical)
  • Reagents:

    
     (2.0 eq), 
    
    
    
    (1.1 eq), THF/Acetonitrile (1:1).
  • Protocol:

    • Safety: Do not use neat Diazomethane unless specialized kits are available. TMS-Diazomethane is a safer liquid alternative.

    • Add the crude acid chloride (dissolved in THF) to a solution of TMS-Diazomethane and TEA at 0°C.

    • Stir for 2 hours. The yellow color indicates the presence of the diazo species.

    • Quench carefully with acetic acid if needed, or proceed directly.

Step 3: Wolff Rearrangement
  • Reagents: Silver Benzoate (

    
    , 0.1 eq), 
    
    
    
    , Water (excess), Dioxane.
  • Mechanism: The Ag(I) catalyst promotes the loss of

    
    , generating a ketene intermediate. Water attacks the ketene to form the acetic acid.
    
  • Protocol:

    • Dissolve the diazoketone in Dioxane/Water (9:1).

    • Add Silver Benzoate. Evolution of nitrogen gas (

      
      ) will be visible.
      
    • Sonication can accelerate this step.

    • Heat to 70°C until gas evolution ceases.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Coupling (Route A) Catalyst Poisoning or Steric ClashingSwitch ligand to BrettPhos (even bulkier). Ensure Toluene is strictly anhydrous (water kills the enolate).
N2-Alkylation during Protection Thermodynamic ControlIf SEM-Cl gives a mixture, switch to THP (Tetrahydropyranyl) protection using DHP/PTSA, which is often more selective for N1.
Incomplete Decarboxylation Temperature too lowEnsure the pH is <2 and the solvent is refluxing (100°C+). Microwave irradiation at 120°C for 20 mins is highly effective here.
Explosion Risk (Route B) Diazomethane accumulationAlways use a blast shield. Use TMS-Diazomethane as the safer surrogate.

References

  • Palladium-C

    
    -Arylation of Esters: 
    
    • Source: Moradi, W. A., & Buchwald, S. L. (2001).[1] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[1][2]

    • Relevance: Foundational protocol for coupling aryl bromides with esters/malon
  • Synthesis of 7-Substituted Indazoles

    • Source: Battilocchio, C., et al. (2012). Efficient Synthesis of 7-Substituted Indazoles. Synlett.
    • Relevance: Details the specific steric challenges of the 7-position and halogenation str
  • Arndt-Eistert Homologation Protocols

    • Source: Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry. Angewandte Chemie.
    • Relevance: Defines the silver-catalyzed Wolff rearrangement conditions comp
  • Indazole N-Protection Strategies

    • Source: Slade, D. J., et al. (2009). Indazole Synthesis and N-Protection. Journal of Organic Chemistry.
    • Relevance: Critical data on N1 vs N2 selectivity for SEM and THP groups.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 7-substituted indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-substituted indazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing substituents at the sterically hindered C7 position of the indazole core. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve your synthetic goals.

Introduction: The Challenge of C7 Functionalization

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] While functionalization at the N1, N2, and C3 positions is well-established, direct substitution at the C7 position presents a significant synthetic hurdle due to steric hindrance from the adjacent pyrazole ring. This guide will equip you with the knowledge and practical strategies to conquer this challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the C7 position of indazole so difficult to functionalize directly?

A: The primary reason is steric hindrance. The C7 position is ortho to the pyrazole ring, making it sterically congested. This hinders the approach of reagents and catalysts, often leading to low or no reactivity at this site. Furthermore, the electronic properties of the indazole ring system can favor substitution at other positions, such as C3, C4, and C5, making regioselective C7 functionalization a significant challenge.

Q2: What are the main strategies to achieve C7 functionalization of indazoles?

A: The most successful strategies involve overcoming the inherent steric and electronic biases. These include:

  • Directed C-H Activation: This is a powerful technique where a directing group, temporarily installed on the indazole nitrogen (N1 or N2), positions a transition metal catalyst in proximity to the C7-H bond, facilitating its selective activation and subsequent functionalization.[2][3]

  • Halogenation and Cross-Coupling: This two-step approach involves the regioselective installation of a halogen (typically bromine or iodine) at the C7 position, which then serves as a handle for subsequent transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[4][5]

  • Synthesis from Pre-functionalized Precursors: In some cases, it is more efficient to construct the indazole ring from a starting material that already bears the desired substituent at the position corresponding to the final C7 of the indazole.

Q3: How do I choose the right directing group for C7 C-H activation?

A: The choice of directing group is crucial and depends on the specific transformation and the desired outcome. Some commonly used directing groups for C7 functionalization include:

  • P(O)tBu₂ (di-tert-butylphosphinoyl): Effective for palladium-catalyzed C7 arylation.[6]

  • N,N-diisopropylcarbamoyl: Utilized in rhodium-catalyzed C7 olefination.[2]

  • Pyridine-based ligands: Can be used in conjunction with a directing group to enhance regioselectivity.[6]

The ideal directing group should be easy to install and remove under mild conditions, stable to the reaction conditions, and effectively direct the catalyst to the C7 position.

Troubleshooting Guides

Problem 1: Low or No Yield in Palladium-Catalyzed C7 Arylation

Scenario: You are attempting a palladium-catalyzed direct C-H arylation of an N-protected indazole at the C7 position with an aryl halide or boronic acid, but you observe low conversion of your starting material or a complex mixture of products.

Possible Causes and Solutions:

  • Ineffective Directing Group:

    • Cause: The directing group may not be coordinating strongly enough to the palladium catalyst or may not be positioned correctly to facilitate C-H activation at C7.

    • Solution: Experiment with different directing groups. For instance, if a simple acyl group is failing, consider a more coordinating group like a phosphinoyl or a picolinamide. Ensure the directing group is installed correctly, typically at the N1 position for C7 direction.

  • Steric Hindrance from the Coupling Partner:

    • Cause: A bulky aryl halide or boronic acid can sterically clash with the indazole core, preventing the coupling reaction.

    • Solution:

      • Optimize Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote reductive elimination and improve yields.[7]

      • Use a Smaller Coupling Partner: If possible, consider using a less sterically demanding coupling partner.

      • Alternative Coupling Strategy: If direct arylation fails, consider a two-step approach: C7-halogenation followed by a Suzuki-Miyaura or Stille coupling, which can sometimes tolerate more steric bulk.

  • Inappropriate Reaction Conditions:

    • Cause: The catalyst, ligand, base, or solvent may not be optimal for the specific substrates.

    • Solution: A systematic optimization of reaction parameters is crucial. Refer to the table below for a starting point.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂, Pd(TFA)₂Commonly effective palladium sources.
Ligand Bulky phosphines (e.g., SPhos, XPhos), 1,10-PhenanthrolineCan improve catalyst stability and activity, especially for hindered substrates.[3]
Base K₂CO₃, Cs₂CO₃, KOAcThe choice of base can significantly impact the reaction outcome.
Solvent DMA, Dioxane, TolueneHigh-boiling polar aprotic solvents are often preferred.
Temperature 100-140 °CHigher temperatures are often required to overcome the activation barrier.
Problem 2: Poor Regioselectivity (Functionalization at other positions)

Scenario: Your reaction is proceeding, but you are obtaining a mixture of isomers, with functionalization occurring at C3, C4, or C5 in addition to the desired C7 position.

Possible Causes and Solutions:

  • Lack of a Directing Group or an Ineffective One:

    • Cause: Without a directing group, the inherent reactivity of the indazole ring will likely lead to functionalization at more electronically favored positions like C3.

    • Solution: The use of a suitable directing group is paramount for C7 selectivity. Ensure your directing group is properly installed.

  • Electronic Effects of Existing Substituents:

    • Cause: Electron-donating or withdrawing groups already present on the indazole ring can influence the regioselectivity of C-H activation. For example, an electron-withdrawing group at C4 can sometimes promote C7 functionalization.[4]

    • Solution: Be mindful of the electronic nature of existing substituents. If you are designing a synthesis from scratch, consider installing a group at C4 that can electronically favor C7 functionalization.

  • Reaction Mechanism Issues:

    • Cause: In some cases, the reaction may proceed through an undesired mechanistic pathway that leads to a loss of regioselectivity.

    • Solution:

      • Change the Metal Catalyst: Different transition metals (e.g., Rh, Ru, Ir) can exhibit different regioselectivities in C-H activation reactions.[2]

      • Modify the Ligand: The ligand can have a profound impact on the regioselectivity by altering the steric and electronic environment around the metal center.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C7 Arylation using a Phosphinoyl Directing Group

This protocol is adapted from methodologies that have shown success in directing C-H activation to the C7 position.[6]

Step 1: Installation of the Directing Group

  • To a solution of the starting indazole in an anhydrous solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C.

  • After stirring for 30 minutes, add di-tert-butylphosphinoyl chloride and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent. Purify by column chromatography.

Step 2: C7 Arylation

  • In a reaction vessel, combine the N1-phosphinoyl-indazole, the aryl boronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), a pyridine-type ligand (e.g., 3-methylpyridine, 10 mol%), and a base (e.g., K₂CO₃, 2 eq.).

  • Add a suitable solvent (e.g., dioxane) and degas the mixture.

  • Heat the reaction at 120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Purify the product by column chromatography.

Step 3: Removal of the Directing Group

  • The phosphinoyl group can typically be removed under acidic or basic conditions, depending on the stability of the rest of the molecule.

Protocol 2: C7 Bromination and Suzuki-Miyaura Cross-Coupling

This two-step approach provides a reliable alternative to direct C-H activation.[4][8]

Step 1: Regioselective C7 Bromination

  • To a solution of the 4-substituted 1H-indazole in a suitable solvent (e.g., DMF), add N-bromosuccinimide (NBS).

  • Heat the reaction and monitor its progress. The presence of a substituent at C4 can help direct the bromination to C7.[4]

  • Upon completion, pour the reaction mixture into water and extract the product. Purify by recrystallization or column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the 7-bromo-indazole, the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2 eq.).

  • Add a mixture of solvents (e.g., toluene/ethanol/water) and degas the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction, and perform a standard aqueous workup. Purify the 7-aryl-indazole by column chromatography.

Visualization of Key Concepts

Directed C-H Activation Workflow

C7_Functionalization_Workflow start Start with Indazole dg_install Install Directing Group (DG) on N1 start->dg_install ch_activation Transition Metal-Catalyzed C-H Activation at C7 dg_install->ch_activation coupling Coupling with Partner (e.g., Aryl Halide) ch_activation->coupling dg_removal Remove Directing Group coupling->dg_removal product 7-Substituted Indazole dg_removal->product

Caption: Workflow for Directed C7 C-H Functionalization.

Alternative Synthetic Routes

Alternative_Routes start Indazole direct_ch Direct C-H Activation (with DG) start->direct_ch halogenation C7 Halogenation start->halogenation product 7-Substituted Indazole direct_ch->product cross_coupling Cross-Coupling (e.g., Suzuki) halogenation->cross_coupling cross_coupling->product precursor Synthesis from Pre-functionalized Precursor precursor->product

Caption: Comparison of Synthetic Strategies for 7-Substituted Indazoles.

References

Sources

Technical Support Center: Solubilizing 7-Substituted Indazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Indazole-7-Carboxylic Acid (I7CA) scaffold. This specific subclass presents a unique "brick dust" solubility profile due to strong intramolecular hydrogen bonding between the C7-carboxyl group and the N1-proton, leading to exceptionally high crystal lattice energy.

Ticket ID: I7CA-SOL-001 Status: Open Priority: Critical (Blocker for Biological Assays)

Executive Summary: The "Brick Dust" Challenge

7-substituted indazole acids are notorious in medicinal chemistry. Unlike their 3-, 4-, or 5-substituted counterparts, the 7-position places the carboxylic acid in direct proximity to the indazole N1-H.

  • The Mechanism: This proximity facilitates a robust intramolecular hydrogen bond (pseudo-6-membered ring) or strong intermolecular dimerization in the solid state.

  • The Result: High melting points (>250°C), high lattice energy, and resistance to dissolution even in polar aprotic solvents (DMSO/DMF).

  • The Fix: You must disrupt the crystal lattice before attempting solvation.

Module 1: Stock Solution Preparation (DMSO)

Issue: “My compound won’t dissolve in 100% DMSO, or it dissolves but crashes out immediately upon dilution into media.”

The Root Cause

Indazole acids often form "stacks" in solution. Adding water (media) increases the polarity, forcing these hydrophobic stacks to aggregate and precipitate.

Troubleshooting Protocol: The "Hot-Start" & Cosolvent Method

Do not simply vortex and hope. Follow this thermodynamic disruption protocol.

Step-by-Step Workflow:

  • Solid State Disruption: If the compound is crystalline, micronize it. If not possible, sonicate the dry solid before adding solvent to break up aggregates.

  • Primary Solvation (The "Hot-Start"):

    • Add DMSO (anhydrous) to reach 80% of target volume.

    • Heat to 40–50°C for 10 minutes. Note: Indazole acids are generally thermally stable; this heat breaks the intermolecular H-bonds.

    • Sonicate in a warm bath for 15 minutes.

  • The "Spacer" Additive:

    • Add 5% v/v Tween-80 or Cremophor EL directly to the DMSO stock. This acts as a surfactant "spacer" that prevents re-stacking when the stock cools.

ParameterRecommendationReason
Primary Solvent DMSO (anhydrous)High dielectric constant disrupts lattice.
Max Concentration 10–20 mMAbove 20 mM, dimerization risk increases exponentially.
Storage -20°C, AliquotedAvoid Freeze-Thaw. Re-precipitation is often irreversible.
Visual Check Polarized LightHold vial against light; "shimmering" indicates micro-crystals.

Module 2: Aqueous Assay Optimization

Issue: “The compound precipitates in the cell culture media (pH 7.4).”

The Science: pKa and Ionization

The 7-COOH typically has a pKa of 3.5 – 4.5 . At pH 7.4, it should be ionized (soluble). However, the lipophilic indazole core dominates. The N1-H (pKa ~14) and N2 (pKa ~1.5) do not contribute to solubility at physiological pH.

Decision Matrix: Buffer Composition

Use this logic flow to rescue your assay.

SolubilityLogic Start Precipitation in Media? CheckPH Check pH of Assay Start->CheckPH AdjustPH Is pH < 7.0? CheckPH->AdjustPH BufferChange Switch to Tris/Bis-Tris (Avoid Phosphate) AdjustPH->BufferChange Yes (Acidic shifts equilibrium to insoluble form) Cosolvent Add Cosolvent AdjustPH->Cosolvent No (pH is neutral) BufferChange->Cosolvent Cyclodextrin Use HP-β-CD (10-20%) Cosolvent->Cyclodextrin Best for Cell Assays Surfactant Add 0.1% Tween-80 Cosolvent->Surfactant Best for Enzyme Assays

Figure 1: Decision tree for troubleshooting precipitation in aqueous environments.

The "Golden Standard" Assay Buffer

For 7-substituted indazoles, standard PBS is often insufficient due to the "Salting Out" effect of high NaCl.

  • Recommended Buffer: 50 mM Tris-HCl, pH 7.8.

  • Additive: 10% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).

    • Mechanism:[1][2] The lipophilic indazole core sits inside the cyclodextrin torus, while the carboxylate remains exposed to solvent. This prevents aggregation.

Module 3: Salt Screening (The Permanent Solution)

Issue: “I need to formulate this for in vivo dosing (PK studies).”

You cannot dose a suspension of "brick dust." You must form a salt. Critical Error: Do not try to make an HCl salt. You have a carboxylic acid; you need a Basic Counterion .

Salt Selection Guide

The 7-position steric hindrance makes small counterions (Sodium) less effective because they require tight packing. Bulky organic counterions often work better.

CounterionTypeSuccess RateNotes
Meglumine Organic AmineHigh Bulky, disrupts packing, provides H-bond donors.
Tromethamine (Tris) Organic AmineHigh Excellent for buffering capacity in vivo.
Sodium (Na+) InorganicLow-MediumOften forms hygroscopic hydrates or "soaps" that gel.
L-Arginine Amino AcidMediumGood for biological compatibility.
Experimental Protocol: Meglumine Salt Formation
  • Dissolve 1 eq of Indazole Acid in hot EtOH or MeOH (add minimal THF if needed).

  • Add 1.05 eq of N-Methyl-D-glucamine (Meglumine) dissolved in water (keep water <5% of total volume).

  • Reflux for 30 minutes.

  • Cool slowly to room temperature, then 4°C.

  • Precipitate: If no crystals form, add IPAc (Isopropyl Acetate) or MTBE as an antisolvent. Avoid diethyl ether (flammability/peroxides).

Module 4: Structural Modification (Medicinal Chemistry)

Issue: “I can modify the structure. What changes improve solubility without killing potency?”

If the 7-COOH is essential for binding (e.g., salt bridge in the active site), you cannot remove it. However, you can modify the environment.

Strategy 1: N1-Alkylation vs. N2-Alkylation
  • N1-Substitution: Blocks the N1-H donor. This eliminates the intramolecular H-bond with the 7-COOH.

    • Effect: drastically lowers melting point and improves solubility.

  • N2-Substitution: Often forces the molecule into a zwitterionic-like character but is synthetically harder to achieve selectively without specific catalysts [1].

Strategy 2: Bioisosteres for 7-COOH

Replace the rigid Carboxylic Acid with a more soluble surrogate.

  • Acyl Sulfonamide: (-CONHSO2R). More lipophilic but breaks the lattice symmetry.

  • Tetrazole: Classic isostere, similar pKa, but more delocalized charge.

References

  • Regioselective alkyl

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry (2024).
    • URL:[Link]

  • DMSO Solubility Protocols.

    • Title: Protocol for Dissolving Compounds in DMSO for Biological Assays.
    • Source: BenchChem Technical Support (2025).[3]

  • Salt Screening Str

    • Title: Improving the Solubility of Insoluble Drugs (General Principles applied to Indazoles).
    • Source: International Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Indazole Scaffold Properties.

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: PMC (NIH).
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Decarboxylation in Indazole Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Indazole-3-carboxylic acid derivatives are critical scaffolds in the synthesis of 5-HT3 antagonists (e.g., Granisetron) and various kinase inhibitors. The decarboxylation of these intermediates is a "double-edged sword" in synthetic workflows:

  • Intentional Decarboxylation: Required to remove the C3-carboxyl directing group after ring functionalization to yield the core indazole.

  • Unwanted Decarboxylation: A common failure mode during amide coupling or diazotization, leading to yield loss and impurity formation.

This guide provides a technical breakdown of failure modes, mechanistic insights, and validated protocols to control this transformation.

Diagnostic Flowchart: Identifying the Failure Mode

Decarb_Troubleshooting Start Start: What is the primary issue? Issue_Intentional Goal: Intentional Decarboxylation (Removing -COOH) Start->Issue_Intentional Issue_Unwanted Goal: Preventing Decarboxylation (Preserving -COOH for Amide Coupling) Start->Issue_Unwanted Check_Temp Is reaction temperature >180°C? Issue_Intentional->Check_Temp Check_Reagent Coupling Reagent Used? Issue_Unwanted->Check_Reagent Check_Cat Using Cu/Ag Catalyst? Check_Temp->Check_Cat No Result_Tar Problem: Tarring/Decomposition (Thermal degradation) Check_Temp->Result_Tar Yes (Thermal Method) Result_Sublime Problem: Low Yield / Mass Balance (Product Sublimation) Check_Cat->Result_Sublime Product Missing Result_Stall Problem: Incomplete Reaction (Catalyst Deactivation) Check_Cat->Result_Stall Reaction Stalls Result_SideRxn Problem: Product is Decarboxylated Indazole instead of Amide Check_Reagent->Result_SideRxn HATU/Carbodiimide used

Figure 1: Decision tree for diagnosing decarboxylation issues based on experimental intent.

Scenario A: Troubleshooting Intentional Decarboxylation

When the goal is to remove the carboxylic acid moiety (e.g., converting 1H-indazole-3-carboxylic acid to 1H-indazole), researchers often encounter incomplete conversion or significant material loss due to sublimation.

Mechanism of Action

Thermal decarboxylation of heteroaromatic acids typically proceeds via a zwitterionic intermediate . The proton from the carboxylic acid transfers to the neighboring nitrogen (N2) or the C3 position, destabilizing the carboxyl group and facilitating


 loss. Copper catalysis lowers the activation energy by forming a copper-carboxylate species that undergoes oxidative decarboxylation or protodecarboxylation.
Common Issues & Solutions
Issue 1: "My reaction mixture turned into a black tar."
  • Cause: Excessive thermal strain (>200°C) without a stabilizing solvent causes polymerization of the electron-rich indazole core.

  • Solution: Switch to a Copper-Catalyzed Protodecarboxylation protocol. The presence of Cu(I) or Ag(I) allows the reaction to proceed at significantly lower temperatures (100–140°C), preserving the scaffold.

Issue 2: "The starting material disappeared, but the yield is <40%."
  • Cause: Sublimation. Indazole and its simple derivatives sublime easily at the temperatures required for thermal decarboxylation. The product is likely coating the condenser or vacuum lines rather than remaining in the flask.

  • Solution:

    • Solvent Choice: Use a high-boiling solvent like Quinoline or PEG-400 to keep the product in solution.

    • Apparatus: Avoid high-vacuum heating. Use a reflux condenser with a cold finger.

    • Workup: If running neat, check the upper walls of the reaction vessel for crystalline deposits.

Issue 3: "The reaction stalls at 80% conversion."
  • Cause: Catalyst poisoning or ligand dissociation.

  • Solution: Add a bidentate ligand.[1] Simple copper salts (CuI, Cu2O) often require ligands like 1,10-phenanthroline or TMEDA to maintain the active catalytic species in solution, especially in non-coordinating solvents like DMSO/NMP.

Recommended Protocol: Catalytic Decarboxylation

This method minimizes thermal degradation compared to neat pyrolysis.

  • Reagents: Indazole-3-carboxylic acid (1.0 equiv), Cu2O (0.1 equiv), 1,10-phenanthroline (0.2 equiv).

  • Solvent: NMP or Quinoline (0.5 M concentration).

  • Conditions: Heat to 140°C under

    
     atmosphere for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with aqueous

    
     (to remove Cu), then water and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (typically Hexane/EtOAc).

Scenario B: Preventing Unwanted Decarboxylation

Unwanted decarboxylation is a frequent nightmare during the synthesis of indazole-3-carboxamides (e.g., amide coupling steps). The electron-rich nature of the indazole ring makes the C3-carboxylate prone to leaving as


 if the activation intermediate is too unstable.
Mechanism of Failure

When using carbodiimides (EDC/DCC) or uronium salts (HATU), the activated O-acylurea or active ester intermediate can undergo spontaneous decarboxylation before the amine nucleophile attacks, especially if the reaction is heated or if the amine is sterically hindered.

Common Issues & Solutions
Issue 1: "I isolated the decarboxylated indazole instead of the amide."
  • Cause: The activation agent created a highly reactive intermediate that decomposed faster than the amidation rate. This is common with HATU or CDI if the amine is slow to react.

  • Solution:

    • Switch Reagents: Use phosphonium-based reagents like PyBOP or PyCloP .[1] Evidence suggests these form more stable intermediates for azole carboxylic acids compared to uronium/guanidinium salts.

    • Order of Addition: Pre-mix the amine and base before adding the coupling reagent to ensure the nucleophile is immediately available to trap the activated acid.

Issue 2: "Loss of carboxyl group during Diazotization."
  • Cause: If synthesizing the indazole acid from an indole or aniline precursor via diazotization (Sandmeyer-type conditions), high acid concentration or temperature can trigger immediate decarboxylation of the formed acid.

  • Solution: Maintain strict temperature control (<5°C) during nitrite addition. Buffer the solution immediately after the cyclization is complete.

Recommended Protocol: "Safe" Amide Coupling

Designed to preserve the C3-carboxyl group.

  • Reagents: Indazole-3-carboxylic acid (1.0 equiv), Amine (1.1 equiv), PyBOP (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF or THF (Dry).

  • Conditions: Stir at 0°C for 30 mins, then warm to Room Temperature. Do not heat.

  • Monitoring: Monitor by LCMS. If decarboxylation is observed (M-44 peak), cool back to 0°C and increase amine concentration.

Data Summary: Method Comparison

MethodTemperatureCatalystTypical YieldProsCons
Thermal (Neat) >200°CNone50-65%No catalyst removal neededHigh degradation; Sublimation risk
Cu-Catalyzed 120-150°CCu2O / CuI80-95%High yield; Mild conditionsRequires Cu removal (workup)
Microwave 160°CNone/Ag2CO370-85%Very fast (mins vs hours)Scale limitation; Pressure safety
Acidic Hydrolysis RefluxH2SO4/HClVariableOne-pot deprotection/decarbHarsh; Incompatible with sensitive groups

References

  • Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science. [Link] Context: Foundational work on Cu-catalyzed decarboxylation mechanisms.

  • Cahiez, G., et al. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis.[1][2] [Link] Context: Describes the use of TMEDA/ligands to lower decarboxylation temperatures.

  • Stambuli, J. P., et al. (2010).[3] Method of synthesizing 1H-indazole compounds.[3][4][5] U.S. Patent 8,022,227.[5] Context: Protocols for indazole synthesis avoiding harsh conditions.

  • Organic Syntheses. (1962). Indazole.[2][3][6][7][8][9][10][11] Org.[3][7][8][11] Synth. 1962, 42, 69. [Link] Context: Classic thermal methods and handling of indazole sublimation/crystallization.

Sources

Validation & Comparative

A Researcher's Guide to Spectroscopic Differentiation of N-Substituted vs. C-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge in Indazole Chemistry

The indazole scaffold is a privileged bicyclic heteroaromatic system, forming the core of numerous compounds with significant pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV agents. The synthesis of indazole derivatives often leads to the formation of regioisomers, primarily through substitution at one of the two nitrogen atoms (N1 or N2) or at a carbon atom on the ring, most commonly the C3 position. The seemingly subtle difference in the position of a substituent dramatically alters the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacokinetic profile. Therefore, the unambiguous structural elucidation of N-substituted versus C-substituted indazoles is a critical step in drug discovery and development.

This guide provides a comprehensive comparison of N-substituted and C-substituted indazoles using key spectroscopic techniques. We will delve into the underlying principles that govern their distinct spectral fingerprints and provide experimental data to support the differentiation of these important classes of isomers.

The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive tool for distinguishing between N- and C-substituted indazole isomers. Analysis of ¹H, ¹³C, and advanced 2D NMR spectra provides a wealth of information about the precise location of substituents.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts of the indazole ring protons are highly sensitive to the substitution pattern. Key diagnostic signals include:

  • Proton at C3 (H3): In an unsubstituted or C-substituted 1H-indazole, the H3 proton typically resonates as a singlet or a narrow doublet. Upon N1-substitution, this proton remains, whereas in N2-substituted indazoles, the analogous proton is also present. However, in a C3-substituted indazole, this signal is absent, providing a clear and immediate point of differentiation.

  • Protons on the Benzenoid Ring (H4-H7): The electronic environment of the six-membered ring is influenced by the position of the substituent. A notable characteristic of N1-substituted indazoles is the significant downfield shift (deshielding) of the H7 proton. This is attributed to the anisotropic effect of the lone pair of electrons on the N2 atom, which is spatially close to H7 in the N1-isomer.

  • Protons of the Substituent: The chemical shift of the protons on the substituent itself can offer clues. For instance, the protons of an N-methyl group will have a different chemical shift compared to a C-methyl group.

¹³C NMR Spectroscopy: A Clearer Picture of the Carbon Skeleton

¹³C NMR spectroscopy provides a more direct and often less ambiguous method for isomer differentiation. The chemical shifts of the carbon atoms in the indazole core, particularly C3, C7a, and C7, are highly diagnostic.

  • C3 Chemical Shift: The chemical shift of the C3 carbon is markedly different between N1- and N2-substituted isomers. In N2-isomers, the C3 carbon is significantly shielded (appears at a lower ppm value) compared to its position in N1-isomers. For C3-substituted indazoles, the signal for the substituted carbon will appear in a different region of the spectrum, and its multiplicity in a coupled spectrum will be indicative of the attached substituent.

  • C7a and C7 Chemical Shifts: Similar to the C3 carbon, the bridgehead carbon C7a and the C7 carbon also exhibit distinct chemical shifts between N1 and N2 isomers, generally being more deshielded in the N2-isomer.

The Definitive Role of 2D NMR (HMBC & NOESY)

When 1D NMR spectra are ambiguous, two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide unequivocal structural proof.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the gold standard for assigning N-substituted regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons.

    • For an N1-substituted indazole , a crucial correlation is observed between the protons on the alpha-carbon of the substituent and the C7a carbon of the indazole ring.

    • Conversely, for an N2-substituted indazole , the key correlation is between the protons on the alpha-carbon of the substituent and the C3 carbon.

    • For a C3-substituted indazole , HMBC can confirm the position by showing correlations from the substituent's protons to C3a and C4.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (< 5 Å).

    • In an N1-substituted indazole , a NOE can be observed between the protons of the substituent and the H7 proton.

    • In an N2-substituted indazole , a NOE is expected between the substituent's protons and the H3 proton.

Visualizing the Isomers and Analytical Workflow

Caption: Structural differences between N1, N2, and C3-substituted indazoles.

NMR_Workflow start Crude Product Mixture h1_nmr Acquire ¹H NMR Spectrum start->h1_nmr c3_proton H3 proton signal present? h1_nmr->c3_proton h1_analysis Analyze aromatic region & substituent signals c3_proton->h1_analysis Yes c3_isomer C3-Isomer c3_proton->c3_isomer No c13_nmr Acquire ¹³C NMR Spectrum h1_analysis->c13_nmr c13_analysis Compare C3, C7a, C7 chemical shifts c13_nmr->c13_analysis two_d_nmr Acquire 2D NMR (HMBC/NOESY) c13_analysis->two_d_nmr Ambiguous n1_isomer N1-Isomer c13_analysis->n1_isomer Clear N1 Pattern n2_isomer N2-Isomer c13_analysis->n2_isomer Clear N2 Pattern hmbc_analysis Analyze key correlations (Substituent H to C3/C7a) two_d_nmr->hmbc_analysis hmbc_analysis->n1_isomer Corr. to C7a hmbc_analysis->n2_isomer Corr. to C3

Caption: Decision workflow for indazole isomer differentiation using NMR.

Complementary Spectroscopic Techniques

While NMR is the most definitive method, other spectroscopic techniques can provide valuable supporting evidence.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence or absence of an N-H bond.

  • N-H Stretch: Unsubstituted and C-substituted 1H-indazoles will exhibit a characteristic N-H stretching vibration, typically in the range of 3100-3500 cm⁻¹. This band will be absent in the spectra of N1- and N2-substituted indazoles.

  • Fingerprint Region: While subtle differences in the C=N and C=C stretching frequencies in the fingerprint region (below 1600 cm⁻¹) exist between isomers, these are often not distinct enough for unambiguous assignment without reference spectra.

UV-Vis Spectroscopy

The electronic transitions of the indazole chromophore are sensitive to the substitution pattern, resulting in different absorption maxima (λmax).

  • N1- vs. N2-Isomers: N2-substituted indazoles often exhibit a λmax at a longer wavelength (a bathochromic or red shift) compared to their N1-substituted counterparts. This is attributed to the quinonoid-like structure of the 2H-indazole tautomer, which extends the conjugation.

  • C-Substituted Indazoles: The effect of a C-substituent on the UV-Vis spectrum will depend on its electronic nature (electron-donating or electron-withdrawing) and its position on the ring.

Mass Spectrometry (MS)

While N- and C-substituted isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

  • N-Substituted Indazoles: Fragmentation may involve the loss of the N-substituent or cleavage of the pyrazole ring.

  • C-Substituted Indazoles: For C3-substituted indazoles, a common fragmentation pathway involves the cleavage of the substituent at the C3 position. The stability of the resulting fragments can provide clues to the original structure. For instance, synthetic cannabinoids with a 3-carboxamide-indazole structure show susceptibility to γ-cleavage of the side chain at the C-3 position[1].

Summary of Spectroscopic Data

The following table summarizes the key diagnostic features for distinguishing between N1-, N2-, and C3-substituted methylindazoles as a representative example.

Spectroscopic FeatureN1-MethylindazoleN2-MethylindazoleC3-Methyl-1H-indazole
¹H NMR (H3) Present (singlet)Present (singlet)Absent
¹H NMR (H7) Downfield shift"Normal" aromatic region"Normal" aromatic region
¹H NMR (CH₃) ~4.0 ppm[2]~4.2 ppm~2.5 ppm
¹³C NMR (C3) ~134 ppm~123 ppmSubstituted carbon signal
¹³C NMR (C7a) ~140 ppm~148 ppm~141 ppm
HMBC Correlation N-CH₃ to C7aN-CH₃ to C3C-CH₃ to C3a & C4
NOESY Correlation N-CH₃ to H7N-CH₃ to H3C-CH₃ to H4
IR (N-H stretch) AbsentAbsentPresent (~3150 cm⁻¹)[3]
UV-Vis (λmax) Shorter wavelength[4]Longer wavelength[4]Varies with solvent

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be required. If the sample is not fully soluble, filter it through a small cotton plug in a Pasteur pipette directly into the NMR tube[5].

  • Data Acquisition (1D Spectra):

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Acquisition (2D Spectra - if necessary):

    • HMBC: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay for a J-coupling of 8-10 Hz to observe two- and three-bond correlations.

    • NOESY: For small molecules, use a mixing time of approximately 0.5-1.0 seconds. Ensure the sample is not spinning to avoid artifacts.

  • Data Analysis:

    • Analyze the ¹H spectrum for the presence or absence of the H3 proton and the chemical shift of H7.

    • Compare the ¹³C chemical shifts of C3 and C7a with known values for N1 and N2 isomers.

    • In the HMBC spectrum, look for the key correlation from the substituent's alpha-protons to either C3 (N2-isomer) or C7a (N1-isomer).

    • In the NOESY spectrum, identify through-space correlations between the substituent and nearby ring protons (H3 for N2, H7 for N1, H4 for C3).

Protocol 2: IR Spectroscopy Sample Preparation (Thin Solid Film)
  • Place a few milligrams of the solid indazole sample in a small vial.

  • Add a few drops of a volatile solvent (e.g., acetone or methylene chloride) to dissolve the solid.

  • Apply one drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate[5].

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹[5].

Protocol 3: UV-Vis Spectroscopy Sample Preparation
  • Prepare a stock solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare a dilute solution (e.g., in the range of 10-100 µM) from the stock solution. The final concentration should result in an absorbance maximum between 0.5 and 1.5 AU.

  • Use a quartz cuvette to measure the UV-Vis absorption spectrum, typically from 200 to 400 nm.

  • Record the wavelength of maximum absorbance (λmax).

Conclusion

The unambiguous assignment of N- and C-substituted indazole isomers is a non-trivial but essential task in chemical research and drug development. While a suite of spectroscopic tools is available, NMR spectroscopy, particularly through the application of 1D (¹H and ¹³C) and 2D (HMBC and NOESY) techniques, offers the most definitive and reliable means of differentiation. The key HMBC correlation between the substituent's alpha-protons and either C3 (for N2-isomers) or C7a (for N1-isomers) serves as an irrefutable diagnostic tool. The absence of the H3 proton signal in ¹H NMR is a clear indicator of C3-substitution. Complementary techniques such as IR, UV-Vis, and mass spectrometry provide valuable confirmatory data. By employing a systematic workflow that integrates these spectroscopic methods, researchers can confidently and accurately elucidate the structures of their synthesized indazole derivatives, paving the way for a deeper understanding of their structure-activity relationships.

References

  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. (2025). BenchChem.
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Available at: [Link]

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006–1026.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. Available at: [Link]

  • 3-methyl-1H-indazole | C8H8N2 | CID 820804. PubChem. Available at: [Link]

  • Wiley-VCH. (2007).
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(15), 4475. Available at: [Link]

  • c7dt02584j1.pdf. The Royal Society of Chemistry.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. Available at: [Link]

  • 1-methylindazole-3-carboxylic acid cas 50890-83-0. Haihang Industry.
  • 1-Methylindazole-3-carboxylic acid 97 50890-83-0. Sigma-Aldrich.
  • 1-Methyl-1H-indazole-3-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), o2257. Available at: [Link]

  • methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. PubChem. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.